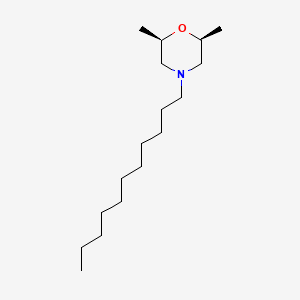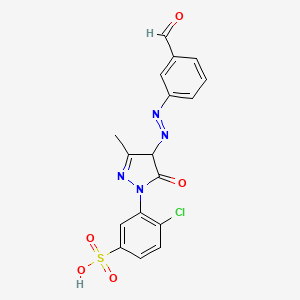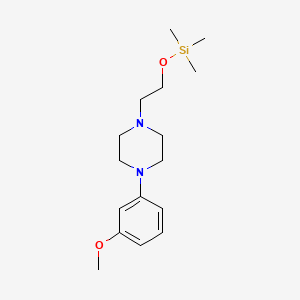
(2-Amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis((2,2'-oxybis(ethanolato))(1-)-O1)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[ 2,2’-oxybis[ethanolato]-O1]titanium is a titanium complex with a molecular formula of C15H33NO10Ti and a molecular weight of 439.32 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[2,2’-oxybis[ethanolato]-O1]titanium typically involves the reaction of titanium alkoxides with ligands such as 2-amino-2-methylpropan-1-ol, lactic acid, and 2,2’-oxybis(ethanol). The reaction is carried out under controlled conditions to ensure the formation of the desired complex.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[2,2’-oxybis[ethanolato]-O1]titanium can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized under specific conditions to form higher oxidation state titanium complexes.
- Reduction : Reduction reactions can convert the titanium center to a lower oxidation state.
- Substitution : Ligand substitution reactions can occur, where the ligands coordinated to the titanium center are replaced by other ligands.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide complexes, while substitution reactions can produce a variety of titanium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
(2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[2,2’-oxybis[ethanolato]-O1]titanium has several scientific research applications:
- Catalysis : The compound is used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
- Materials Science : It is employed in the synthesis of advanced materials, such as titanium-based nanomaterials and coatings.
- Biology and Medicine : Research is ongoing to explore its potential use in biomedical applications, such as drug delivery and imaging.
- Industry : The compound is used in the production of high-performance materials and as a precursor for other titanium complexes.
Wirkmechanismus
The mechanism by which (2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[2,2’-oxybis[ethanolato]-O1]titanium exerts its effects involves the coordination of ligands to the titanium center. This coordination influences the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Titanium isopropoxide : Another titanium alkoxide with similar coordination chemistry.
- Titanium ethoxide : A titanium complex with ethoxide ligands.
- Titanium butoxide : A titanium complex with butoxide ligands.
Uniqueness: (2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[2,2’-oxybis[ethanolato]-O1]titanium is unique due to its specific combination of ligands, which imparts distinct reactivity and stability compared to other titanium complexes. This uniqueness makes it valuable for specialized applications in catalysis, materials science, and biomedical research.
Eigenschaften
CAS-Nummer |
84145-35-7 |
|---|---|
Molekularformel |
C15H37NO10Ti |
Molekulargewicht |
439.32 g/mol |
IUPAC-Name |
2-amino-2-methylpropan-1-ol;2-(2-hydroxyethoxy)ethanol;2-hydroxypropanoic acid;titanium |
InChI |
InChI=1S/C4H11NO.2C4H10O3.C3H6O3.Ti/c1-4(2,5)3-6;2*5-1-3-7-4-2-6;1-2(4)3(5)6;/h6H,3,5H2,1-2H3;2*5-6H,1-4H2;2,4H,1H3,(H,5,6); |
InChI-Schlüssel |
HBRIVNBWCCEIAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)O.CC(C)(CO)N.C(COCCO)O.C(COCCO)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)













